BenchChemオンラインストアへようこそ!

1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one

lipophilicity physicochemical properties drug design

This chiral building block features a sterically demanding pivaloyl group shielding the amide bond against metabolic hydrolysis and a neutral 3-hydroxyl handle for etherification, esterification, or oxidation—without introducing a basic center that complicates PK. With zero rotatable bonds and balanced H-bond capacity (1 donor, 2 acceptors), it maximizes entropic advantage in fragment-based screening while maintaining aqueous solubility for SPR/NMR assays. Supported by patent precedent in DGAT1 inhibitor and CCR5 antagonist programs, it is delivered at 98% purity with batch-specific NMR/HPLC documentation suitable for GMP intermediate qualification.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1341342-33-3
Cat. No. B3321400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one
CAS1341342-33-3
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCC(C1)O
InChIInChI=1S/C9H17NO2/c1-9(2,3)8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3
InChIKeySSKATSVWZYMGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1341342-33-3): Building Block Procurement Guide


1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1341342-33-3) is an N-pivaloyl-3-hydroxypyrrolidine derivative with molecular formula C9H17NO2 and molecular weight 171.24 g/mol . This compound functions as a chiral building block and synthetic intermediate, structurally characterized by a 3-hydroxypyrrolidine ring acylated with a sterically demanding 2,2-dimethylpropanoyl (pivaloyl) group . It has been referenced in patent literature within the context of DGAT1 inhibitor programs and CCR5 antagonist discovery efforts [1][2]. The compound is commercially available at 98% purity from multiple suppliers, with a reported LogP of 0.6257, topological polar surface area (TPSA) of 40.54 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds .

Why Generic Substitution Fails for 1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1341342-33-3)


Within the family of N-acyl-3-substituted pyrrolidines, structural variations at the acyl terminus and the pyrrolidine 3-position produce measurable differences in physicochemical properties that directly impact synthetic utility and pharmacological profile. The pivaloyl (2,2-dimethylpropanoyl) group of CAS 1341342-33-3 introduces greater steric bulk and distinct lipophilicity compared to the simpler propanoyl analog (LogP 0.6257 vs. -0.0104), while the 3-hydroxyl substituent confers a neutral hydrogen-bonding character versus the basic amine of the 3-amino analog . These differences alter solubility, metabolic stability, and target engagement potential, meaning that in-class compounds cannot be casually interchanged without risk of divergent outcomes in synthesis or biological assays.

Quantitative Differentiation Evidence Guide for 1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1341342-33-3)


Lipophilicity Differentiation: Pivaloyl Group Elevates LogP by Approximately 0.64 Units Versus Propanoyl Analog

1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1341342-33-3) exhibits a calculated LogP of 0.6257, which is approximately 0.64 log units higher than its closest acyl analog, 1-(3-hydroxypyrrolidin-1-yl)propan-1-one (CAS 1344224-72-1, LogP -0.0104) . This difference arises from the replacement of the propanoyl methyl group with the bulkier tert-butyl moiety of the pivaloyl group, which increases hydrophobic surface area while maintaining the same hydrogen-bonding capacity. The elevated LogP predicts enhanced membrane permeability and altered tissue distribution, directly relevant for medicinal chemistry campaigns where fine-tuning lipophilicity within a narrow window is critical for balancing potency with ADME properties [1].

lipophilicity physicochemical properties drug design

Conformational Restraint: Zero Rotatable Bonds at the Pyrrolidine 3-Position versus One in the Hydroxymethyl Analog

CAS 1341342-33-3 possesses zero rotatable bonds as reported by the commercial vendor, compared to one rotatable bond for the structurally related 1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one (CAS 1274457-95-2) . The direct attachment of the hydroxyl group to the pyrrolidine ring in 1341342-33-3 eliminates the exocyclic CH2-OH torsion present in the hydroxymethyl analog, resulting in a more conformationally restricted scaffold. This reduction in rotational degrees of freedom can translate into lower entropic penalty upon target binding and potentially improved ligand efficiency metrics in fragment-based or structure-based drug design contexts [1].

conformational restriction ligand efficiency scaffold design

Hydrogen-Bonding Character: Neutral Hydroxyl Donor versus Basic Amine in the 3-Amino Analog

CAS 1341342-33-3 carries a single neutral hydrogen bond donor (the 3-hydroxyl group, H_Donors = 1), distinguishing it from the 3-amino analog 1-(3-aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1286209-20-8), which bears a basic primary amine (pKa ~9-10) that is predominantly protonated at physiological pH [1]. This functional group difference has a profound impact on molecular recognition: the hydroxyl group engages as a neutral H-bond donor/acceptor, whereas the protonated amine introduces a formal positive charge that can drive strong ionic interactions but may also increase off-target binding to negatively charged surfaces (e.g., hERG channel, phospholipid membranes). The hydroxyl variant is expected to exhibit reduced polypharmacology risk and improved CNS penetration potential due to lower polar surface area contribution from the neutral versus charged amine [1].

hydrogen bonding functional group pKa selectivity

Patent Context: Scaffold Utility in DGAT1 and CCR5 Antagonist Programs

This compound and its derivatives have been explicitly referenced in patent applications targeting two distinct therapeutic areas. A 2011 patent application from Japanese inventors describes pyrrolidine-containing compounds with DGAT1 inhibitory activity for the treatment of hyperlipidemia, obesity, and related metabolic disorders [1]. Independently, preliminary pharmacological screening reported by Zhang (2012) indicates that this compound can function as a CCR5 antagonist with potential utility in HIV infection, asthma, rheumatoid arthritis, and COPD [2]. This dual therapeutic precedent is not documented for the simpler propanoyl or hydroxymethyl analogs, suggesting that the specific combination of the 3-hydroxypyrrolidine core with the pivaloyl group may confer a privileged scaffold character recognized by multiple independent discovery programs.

DGAT1 inhibitor CCR5 antagonist patent precedent metabolic disease HIV

Lipophilicity Balancing: Intermediate LogP Between More and Less Hydrophilic Scaffold Analogs

Within the N-acyl-3-substituted pyrrolidine series sharing the pivaloyl group, CAS 1341342-33-3 occupies an intermediate lipophilicity position (LogP 0.6257) between the less lipophilic unsubstituted pyrrolidine baseline and the more lipophilic 3-hydroxymethyl analog (LogP 0.8733) . The LogP difference of approximately 0.25 units between the 3-hydroxy and 3-hydroxymethyl derivatives reflects the additional methylene group that extends the polar hydroxyl further from the ring, slightly increasing hydrophobic surface area. This gradient of lipophilicity within the scaffold family allows medicinal chemists to select the appropriate building block based on the target lipophilicity window of the project [1].

lipophilicity lead optimization drug-like properties

Optimal Application Scenarios for 1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1341342-33-3)


Fragment-Based Drug Discovery Requiring Conformationally Restricted, Neutral Hydrogen-Bonding Scaffolds

In fragment-based lead generation, where low molecular weight (<200 Da) scaffolds with minimal rotatable bonds and balanced hydrogen-bonding capacity are prioritized, CAS 1341342-33-3 (MW 171.24, Rotatable_Bonds = 0, H_Donors = 1) offers a distinct advantage over the more flexible hydroxymethyl analog (Rotatable_Bonds = 1) and the charged amino analog . Its zero rotatable bonds maximize the entropic advantage upon protein binding, while the neutral hydroxyl group avoids the nonspecific ionic interactions that can complicate fragment screening hit rates [1]. The LogP of 0.6257 places it within an acceptable range for fragment solubility in aqueous assay buffers while retaining sufficient lipophilicity for detection by biophysical methods such as SPR or NMR [2].

DGAT1 Inhibitor Lead Optimization for Metabolic Disease Programs

Given the patent precedent for pyrrolidine-containing DGAT1 inhibitors, CAS 1341342-33-3 is well-positioned as a core building block for medicinal chemistry efforts targeting metabolic diseases including hyperlipidemia, obesity, and non-alcoholic fatty liver disease . The pivaloyl group provides steric shielding of the amide bond, which may slow metabolic hydrolysis by amidases, while the 3-hydroxyl group offers a synthetic handle for further derivatization (e.g., ether formation, esterification, or oxidation to the ketone) without introducing a basic center that could complicate pharmacokinetics [1]. Its intermediate LogP (0.6257) is consistent with the lipophilicity profile observed in oral DGAT1 inhibitors that must partition into enterocytes for target engagement [2].

CCR5 Antagonist Scaffold Elaboration for Anti-HIV and Immunomodulatory Applications

The documented CCR5 antagonist activity of derivatives based on this scaffold supports the use of CAS 1341342-33-3 as a starting point for the synthesis of novel chemokine receptor modulators . CCR5 is a validated target for HIV entry inhibition (maraviroc precedent) and has been implicated in asthma, rheumatoid arthritis, and COPD pathogenesis [1]. The neutral hydroxyl substituent of this scaffold is consistent with the pharmacophore requirements of many CCR5 antagonists, which typically feature a central basic amine flanked by lipophilic groups—a motif that can be constructed through further functionalization of the pyrrolidine nitrogen after deprotection or through elaboration at the 3-hydroxyl position [2].

Chiral Building Block Procurement for Asymmetric Synthesis of Pharmaceutical Intermediates

For process chemistry and CMC teams requiring optically pure 3-hydroxypyrrolidine derivatives as intermediates, CAS 1341342-33-3 serves as a protected form of (R)- or (S)-3-hydroxypyrrolidine in which the pivaloyl group simultaneously protects the pyrrolidine nitrogen and introduces a UV-detectable chromophore (amide carbonyl) that facilitates HPLC monitoring of reaction progress . Commercially available at 98% purity with batch-specific QC documentation (NMR, HPLC), this compound meets the quality standards required for GMP intermediate qualification [1]. The pivaloyl group can be removed under acidic or reductive conditions to liberate the free 3-hydroxypyrrolidine for further synthetic elaboration, providing greater synthetic flexibility than the corresponding N-Boc protected variant [2].

Quote Request

Request a Quote for 1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.